Verified CDR1 Sequence Identity in Three Independent Antibody Patents vs. Tetrapeptide Asn-Met-Trp-Asn (CHEBI:73412)
The pentapeptide Asn-Tyr-Trp-Met-Asn (NYWMN) is explicitly claimed as the heavy-chain CDR1 sequence in patents for anti-RBP4, anti-PODXL, and anti-procalcitonin monoclonal antibodies [1][2][3]. In contrast, the structurally closest documented tetrapeptide Asn-Met-Trp-Asn (CHEBI:73412, CAS not assigned to pentapeptide) is annotated solely as a chemical entity with no reported CDR function [4]. The presence of Tyr at position 2 in the target compound introduces a phenolic hydroxyl group capable of hydrogen-bonding and π-π stacking with antigen residues, a functional moiety absent in the Asn-Met-Trp-Asn comparator, where Met occupies position 2.
| Evidence Dimension | Patented CDR1 sequence identity and functional annotation |
|---|---|
| Target Compound Data | NYWMN: claimed as heavy-chain CDR1 in ≥3 independent monoclonal antibody patents (anti-RBP4, anti-PODXL, anti-procalcitonin) [1][2][3] |
| Comparator Or Baseline | Asn-Met-Trp-Asn (CHEBI:73412): no CDR or antibody patent association documented [4] |
| Quantified Difference | Target: 3 independent antibody patents; Comparator: 0 known antibody patents |
| Conditions | Patent sequence claims; heavy-chain variable region CDR1 |
Why This Matters
Procurement of the exact NYWMN sequence is mandatory for reproducing the claimed antibody constructs; substitution with any analog invalidates the intellectual property and antibody specificity.
- [1] CN Patent 202310756363. Anti-human RBP4 monoclonal antibody: HCDR1 sequence NYWMN (SEQ ID NO.1). 2023. View Source
- [2] J-GLOBAL. Human embryonic stem cell method and PODXL expression: CDR1 sequence NYWMN (SEQ ID NO.5). Japanese Patent. View Source
- [3] CN Patent. Anti-procalcitonin antibody: HCDR1 sequence NYWMN. 2022. View Source
- [4] ChEBI. Asn-Met-Trp-Asn (CHEBI:73412). European Bioinformatics Institute, 2013. View Source
